N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide
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Overview
Description
N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a thienylmethylene hydrazino group, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-4-methoxyaniline with a sulfonyl chloride derivative to form the benzenesulfonamide intermediate. This intermediate is then reacted with a hydrazine derivative to introduce the hydrazino group, followed by the addition of the thienylmethylene group under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyacetophenone: Shares the chloro-methoxyphenyl group but lacks the sulfonamide and hydrazino groups.
3-Chloro-N-(4-methoxyphenyl)propanamide: Contains the chloro-methoxyphenyl group and an amide group but lacks the thienylmethylene and sulfonamide groups.
Uniqueness
N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H18ClN3O4S2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-28-19-10-9-15(12-18(19)21)24(30(26,27)17-7-3-2-4-8-17)14-20(25)23-22-13-16-6-5-11-29-16/h2-13H,14H2,1H3,(H,23,25)/b22-13+ |
InChI Key |
RIWJPGCUYFIFQD-LPYMAVHISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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